molecular formula C13H17NO2 B12978066 4-Methyl-4-phenylpiperidine-2-carboxylic acid

4-Methyl-4-phenylpiperidine-2-carboxylic acid

Cat. No.: B12978066
M. Wt: 219.28 g/mol
InChI Key: VLNRMLZSQMGWTJ-UHFFFAOYSA-N
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Description

4-Methyl-4-phenylpiperidine-2-carboxylic acid is a piperidine derivative known for its significant role in the pharmaceutical industry. Piperidine derivatives are crucial in drug design due to their diverse biological activities . This compound, in particular, is a key intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-phenylpiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-mediated alkyne functionalization followed by enamine formation, which generates an iminium ion. Subsequent reduction leads to the formation of the piperidine ring .

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of substituted pyridines in the presence of a heterogeneous cobalt catalyst. This method is advantageous due to its high yield and selectivity, as well as the use of water as a solvent, making it environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4-phenylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Utilizes reagents like potassium permanganate or chromium trioxide.

    Reduction: Employs hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Involves nucleophiles such as halides or amines under basic conditions.

Major Products: The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in drug synthesis .

Scientific Research Applications

4-Methyl-4-phenylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-4-phenylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. It acts by binding to receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific derivative or drug it is incorporated into .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-4-phenylpiperidine-2-carboxylic acid is unique due to its versatile synthetic routes and its role as a key intermediate in the synthesis of various pharmacologically active compounds. Its ability to undergo diverse chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-methyl-4-phenylpiperidine-2-carboxylic acid

InChI

InChI=1S/C13H17NO2/c1-13(10-5-3-2-4-6-10)7-8-14-11(9-13)12(15)16/h2-6,11,14H,7-9H2,1H3,(H,15,16)

InChI Key

VLNRMLZSQMGWTJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC(C1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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